REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:20])[C:5]([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15]C(=O)C)=[C:11]([F:19])[CH:10]=1)([CH3:7])[CH3:6])[CH3:2].C([O-])([O-])=O.[K+].[K+].OS([O-])(=O)=O.[K+]>C(O)C>[CH2:1]([O:3][C:4](=[O:20])[C:5]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]([F:19])[CH:10]=1)([CH3:7])[CH3:6])[CH3:2] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 day at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (three times)
|
Type
|
WASH
|
Details
|
The organic phases were washed with aqueous 10% KHSO4, aqueous 10% NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography over silica gel with heptane/AcOEt 97.5:2.5 to 4:1
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)(C)OC1=CC(=C(C=C1)O)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |